rac Rotigotine-d7 Hydrochloride
CAS No.:
Cat. No.: VC16663177
Molecular Formula: C19H26ClNOS
Molecular Weight: 359.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H26ClNOS |
---|---|
Molecular Weight | 359.0 g/mol |
IUPAC Name | 6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Standard InChI | InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3,2D2,11D2; |
Standard InChI Key | CEXBONHIOKGWNU-KQFIBFBZSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Canonical SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Introduction
Chemical and Structural Characteristics
rac Rotigotine-d7 Hydrochloride belongs to the class of tetralin derivatives, characterized by a 5,6,7,8-tetrahydro-6-[propyl-(2-(2-thienyl)ethyl)amino]-1-naphthalenol backbone substituted with seven deuterium atoms at specific positions. The hydrochloride salt form enhances its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, albeit with limited aqueous solubility . Key structural features include:
-
Deuterium Labeling: The incorporation of seven deuterium atoms (D7) at strategic positions reduces metabolic degradation rates, making it invaluable for mass spectrometry-based tracer studies .
-
Chirality: The compound exists as a racemic mixture (rac), containing both enantiomers of Rotigotine. This contrasts with the enantiopure form used therapeutically, underscoring its role in stereochemical research .
Table 1: Physicochemical Properties of rac Rotigotine-d7 Hydrochloride
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 358.98 g/mol |
Solubility | DMSO (Slight), Methanol (Slight) |
Appearance | Pale Beige to Brown Solid |
Storage Conditions | -20°C Freezer |
Synthesis and Industrial Production
The synthesis of rac Rotigotine-d7 Hydrochloride involves a multi-step process optimized for enantiomeric purity and scalability. A patented method outlines the following sequence :
-
Demethylation: 5,6,7,8-Tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene undergoes demethylation using 48% hydrobromic acid (HBr) to yield 2-N-propyl-5-hydroxy tetraline hydrobromide.
-
Reductive Amination: The intermediate reacts with a 2-thienylacetic acid-sodium borohydride complex in aprotic solvents (e.g., toluene) at 80–90°C, introducing the thienylethyl side chain.
-
Salification: The free base is treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol-ethyl acetate mixtures .
Notably, recrystallization of the hydrobromide intermediate enhances enantiomeric excess (ee) from 0.94 to 0.98, addressing challenges in separating structurally similar byproducts . This process underscores the industrial feasibility of producing high-purity deuterated agonists for research.
Pharmacological Profile and Mechanism of Action
rac Rotigotine-d7 Hydrochloride exhibits a broad affinity for dopamine receptors, distinguishing it from ergot-derived agonists. Radioligand binding studies using -rotigotine reveal the following receptor interactions :
-
D1 Receptors: High potency (), comparable to apomorphine.
-
D2/D3 Receptors: (D2), (D3).
-
D4/D5 Receptors: Moderate activity ().
Table 2: Comparative Dopamine Receptor Affinities of Selected Agonists
Compound | D1 () | D2 () | D3 () |
---|---|---|---|
Rotigotine | 9.0 | 9.4 | 9.7 |
Apomorphine | 8.8 | 9.2 | 9.5 |
Ropinirole | <6.0 | 8.1 | 8.9 |
This pan-receptor activity mimics endogenous dopamine, potentially reducing motor complications associated with pulsatile dopaminergic stimulation in PD . Unlike selective D2/D3 agonists (e.g., ropinirole), rac Rotigotine-d7’s D1 activation may enhance therapeutic efficacy in advanced PD stages .
Clinical Applications and Therapeutic Advantages
rac Rotigotine-d7 Hydrochloride’s parent compound, Rotigotine, is formulated as a once-daily transdermal patch (Neupro®), offering pharmacokinetic advantages over oral dopamine agonists :
-
Continuous Delivery: Maintains stable plasma levels, minimizing "wearing-off" phenomena.
-
Bypasses First-Pass Metabolism: Reduces gastrointestinal side effects and interactions with levodopa.
Future Directions and Research Implications
rac Rotigotine-d7 Hydrochloride’s primary utility lies in preclinical research:
-
Metabolic Studies: Deuterium labeling facilitates tracing of hydroxylated and glucuronidated metabolites.
-
Receptor Dynamics: Agonist radioligand binding assays (-rotigotine) enable precise mapping of dopamine receptor conformations .
Further investigations should explore enantiomer-specific pharmacokinetics and the impact of deuterium on blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume